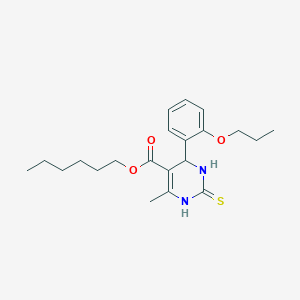
Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydropyrimidine, which is a class of compounds containing a pyrimidine ring which is both saturated and contains exactly two S=O bonds . The hexyl, methyl, propoxyphenyl, and carboxylate groups are all common functional groups in organic chemistry, and they could confer various properties to the molecule depending on their arrangement and the specific reactions they undergo.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a tetrahydropyrimidine ring with various substitutions. The exact structure would depend on the positions of these substitutions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific structure and the functional groups present. Factors like polarity, solubility, stability, and reactivity would all be influenced by these features .科学的研究の応用
Synthesis and Chemical Properties
Hexyl 6-methyl-4-(2-propoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound synthesized through processes such as the Biginelli reaction. This reaction is a significant method for creating various pyrimidine derivatives, including the tetrahydropyrimidine class to which this compound belongs (Gein, Zamaraeva, Gorgopina, & Dmitriev, 2020). The Biginelli reaction allows for the creation of compounds with potential pharmaceutical applications due to the versatility and functionalization of the pyrimidine ring.
Antimicrobial and Antifungal Properties
Research has explored the antimicrobial and antifungal properties of various tetrahydropyrimidine derivatives. For instance, certain derivatives have shown promising in vitro antifungal and antibacterial activity, indicating potential as candidates for drug development in these areas. These findings underscore the significance of tetrahydropyrimidine derivatives in the development of new antimicrobial agents (Tiwari et al., 2018).
Structural and Spectroscopic Analysis
Structural and spectroscopic studies of tetrahydropyrimidine derivatives are crucial in understanding their chemical properties and potential applications. For example, spectroscopic, thermal, and dielectric studies provide insights into the stability and electronic properties of these compounds, which is essential for their application in various fields, including pharmaceuticals (Vyas et al., 2013).
Anti-Diabetic and Anticancer Potential
Some tetrahydropyrimidine derivatives have been studied for their anti-diabetic and anticancer properties. For example, certain derivatives have shown hypoglycemic effects in vivo rat models, indicating their potential as anti-diabetic agents. Additionally, some compounds have exhibited anticancer activity, suggesting their usefulness in cancer treatment research (Bairagi et al., 2020).
作用機序
Safety and Hazards
将来の方向性
Future research on this compound could potentially involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity, stability, and possible uses in various industrial or pharmaceutical contexts .
特性
IUPAC Name |
hexyl 6-methyl-4-(2-propoxyphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3S/c1-4-6-7-10-14-26-20(24)18-15(3)22-21(27)23-19(18)16-11-8-9-12-17(16)25-13-5-2/h8-9,11-12,19H,4-7,10,13-14H2,1-3H3,(H2,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNURVXEEZRALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OCCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

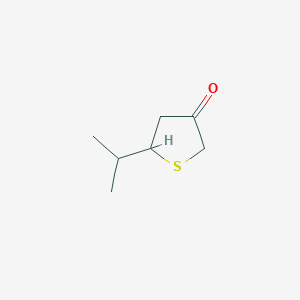
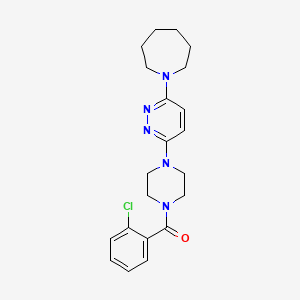
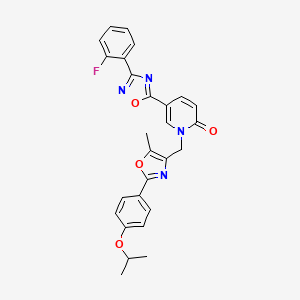
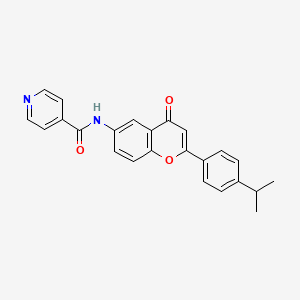


![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2957827.png)
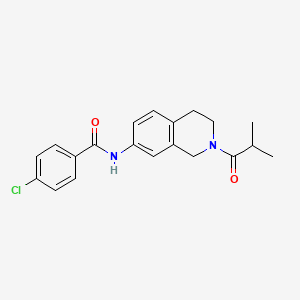
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)
![2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazole](/img/structure/B2957832.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-ethyl-2H-chromen-2-one](/img/structure/B2957839.png)